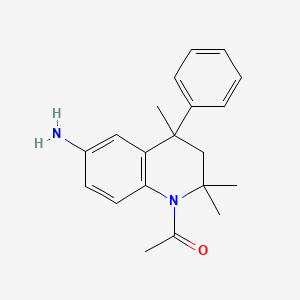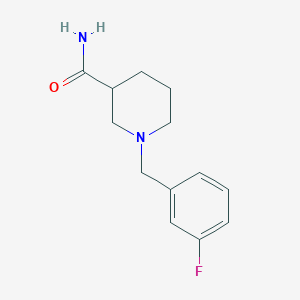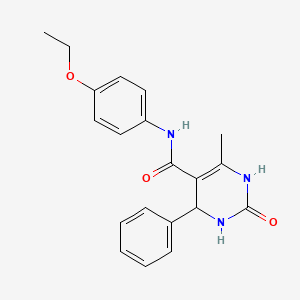
ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 'TEBEP'. The synthesis of TEBEP is complex, and it requires a multi-step process. TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of TEBEP is not fully understood. However, it is believed that TEBEP exerts its effects by modulating the activity of various signaling pathways. TEBEP has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. TEBEP has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
TEBEP has been found to exhibit various biochemical and physiological effects. TEBEP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TEBEP has also been shown to have antinociceptive effects, as it has been found to reduce pain in animal models. Additionally, TEBEP has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of TEBEP is that it has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research. Additionally, TEBEP is a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation of TEBEP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on TEBEP. One direction is to further study its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TEBEP, which could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of TEBEP is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-(2-phenylethyl)-1-piperidinol in the presence of a base. This reaction yields 2,4,5-trimethoxybenzyl-4-(2-phenylethyl)-1-piperidinol. In the second step, ethyl chloroformate is added to the reaction mixture, which results in the formation of ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate.
科学的研究の応用
TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research. TEBEP has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, TEBEP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain. TEBEP has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-5-32-25(28)26(12-11-20-9-7-6-8-10-20)13-15-27(16-14-26)19-21-17-23(30-3)24(31-4)18-22(21)29-2/h6-10,17-18H,5,11-16,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJZYVAGXXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)


